1-(Cyclohexylmethyl)-3-methylpiperazine
Overview
Description
1-(Cyclohexylmethyl)-3-methylpiperazine is a chemical compound with the molecular formula C11H22N2. It has a molecular weight of 182.31 g/mol . This compound is part of the Thermo Scientific brand product portfolio .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C(C1CCCCC1)N1CCNCC1 . This notation provides a way to represent the structure of the molecule in a linear format.Physical and Chemical Properties Analysis
This compound is a colorless liquid with a density of 0.938 g/mL. It has a boiling point of 230°C to 231°C and a flash point of 87°C (189°F). Its refractive index is 1.495 .Scientific Research Applications
Alkyl Derivatives of 1,3,5-Triazine as Histamine H4 Receptor Ligands
A study by Łażewska et al. (2019) focused on designing, synthesizing, and evaluating alkyl-1,3,5-triazinyl-methylpiperazines, including compounds similar to 1-(Cyclohexylmethyl)-3-methylpiperazine. These compounds showed affinity for the human histamine H4 receptor (hH4R) and demonstrated antinociceptive activity in vivo, suggesting their potential in pain relief and inflammation treatment (Łażewska et al., 2019).
Metabolism Study of a Novel Anticancer Compound
Jiang et al. (2007) researched the metabolism of TM208, a newly synthesized compound with anticancer properties, in rat bile. The study identified several metabolites, one of which included a structure similar to this compound. This research is significant in understanding the metabolism and potential therapeutic applications of similar compounds (Jiang et al., 2007).
Synthesis of Multi-component Hydrogen-bonding Salts
Yu et al. (2015) synthesized multi-component hydrogen-bonding salts using 1-methylpiperazine, a compound structurally related to this compound. This study reveals the potential of such compounds in creating novel supramolecular architectures, which could have implications in materials science and crystal engineering (Yu et al., 2015).
ABCB1 Inhibitors for Cancer Treatment
Research by Colabufo et al. (2008) involved synthesizing compounds linked to N-4-methylpiperazine for inhibiting ABCB1 activity, a protein often associated with drug resistance in cancer cells. This study suggests the potential use of this compound derivatives in overcoming drug resistance in cancer treatment (Colabufo et al., 2008).
Synthesis and Characterization of Organic-Inorganic Hybrid Material
Gatfaoui et al. (2017) synthesized and characterized an inorganic-organic hybrid material using 1-methylpiperazine, a compound structurally related to this compound. This material showed potential antioxidant properties and stability, indicating its applicability in various fields, including material science and pharmacology (Gatfaoui et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
1-(cyclohexylmethyl)-3-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h11-13H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQGWYRXMVYOMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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